molecular formula C15H25ClN2O2 B1683104 Tetracaine hydrochloride CAS No. 136-47-0

Tetracaine hydrochloride

Cat. No.: B1683104
CAS No.: 136-47-0
M. Wt: 300.82 g/mol
InChI Key: PPWHTZKZQNXVAE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetracaine hydrochloride primarily targets the sodium ion channels involved in the initiation and conduction of neuronal impulses . These channels play a crucial role in nerve excitation and conduction, making them the primary target for local anesthetics like this compound .

Mode of Action

This compound acts by blocking voltage-gated sodium channels in nerve fibers . This blockage prevents the propagation of action potentials, thereby inducing anesthesia . The drug’s interaction with its targets results in a rapid and short-acting topical ophthalmic anesthetic effect .

Biochemical Pathways

This compound affects the biochemical pathway involving the transmission of nerve impulses . By blocking sodium channels, it inhibits the initiation and conduction of neuronal impulses, leading to local anesthesia . Furthermore, this compound has been shown to have antitumor effects through the downregulation of hnRNPA1 , resulting in cell cycle arrest, destabilization of cyclin D1, and suppression of melanoma cell growth both in vitro and in vivo .

Result of Action

The molecular and cellular effects of this compound’s action include inducing local anesthesia by preventing the transmission of corneal sensation . It also exhibits antitumor effects in various cancers, including melanoma, breast cancer, and neuroblastoma . Additionally, it exhibits antibacterial properties by damaging the cell membrane of Gram-negative bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of magnesium ions can potentially mitigate tetracaine’s antibacterial effects . Furthermore, the drug’s efficacy can be influenced by the physiological environment in which it is administered, such as the pH and temperature of the body tissues .

Safety and Hazards

Tetracaine Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Tetracaine has been in use for a variety of purposes since the early 1930s, but its most common use today is as a topical ophthalmic anesthetic for short procedures on the surface of the eye, as well as the ears and nose . Spinal anesthesia is also another indication . The World Health Organization (WHO) lists tetracaine as an essential medication and is relatively inexpensive compared to other local anesthetic agents .

Biochemical Analysis

Biochemical Properties

Tetracaine hydrochloride acts as a local anesthetic by blocking the sodium ion channels involved in the initiation and conduction of neuronal impulses . This interaction with sodium ion channels is crucial for its role in biochemical reactions.

Cellular Effects

This compound has been shown to have a dose- and time-dependent cytotoxicity to human corneal epithelial cells in vitro, inducing cell apoptosis via a death receptor-mediated mitochondrion-dependent pathway . It also inhibits the function of calcium release channels (ryanodine receptors) that control the release of calcium from intracellular stores .

Molecular Mechanism

This compound is an allosteric blocker of channel function. At low concentrations, it causes an initial inhibition of spontaneous calcium release events, while at high concentrations, it blocks release completely . It achieves this by acting upon specific receptors .

Temporal Effects in Laboratory Settings

This compound rapidly inhibits translation initiation and lyses cells at a concentration of 10 mM, whereas at 2.5 mM, it slowly induces inhibition without lysis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The acute intravenous LD50 values ranged from 6.6-7.3 mg/kg body weight in mice to 4.5 mg/kg body weight in rats .

Metabolic Pathways

This compound is rapidly hydrolyzed by plasma esterases to the primary metabolites para-aminobenzoic acid and diethylaminoethanol .

Transport and Distribution

This compound is rapidly absorbed following mucosal and parenteral administration. It is also well absorbed after tracheal instillation .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with sodium ion channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetracaine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale production. For example, the use of N,N-dimethylethanolamine as a solvent eliminates the need for solvent switching before esterification, increasing the content of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetracaine hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWHTZKZQNXVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-24-6 (Parent)
Record name Tetracaine hydrochloride [USP:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6042448
Record name Tetracaine hydrochloride
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Molecular Weight

300.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

136-47-0, 53762-93-9
Record name Tetracaine hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracaine hydrochloride [USP:JAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viractin
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Record name Tetracaine hydrochloride
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Record name Tetracaine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetracaine hydrochloride
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Record name TETRACAINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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